The Dawn of Delta-Opioid Receptor Selectivity: A Technical History and Discovery of [D-Pen2, D-Pen5] Enkephalin (DPDPE)
The Dawn of Delta-Opioid Receptor Selectivity: A Technical History and Discovery of [D-Pen2, D-Pen5] Enkephalin (DPDPE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the seminal discovery and historical development of [D-Pen2, D-Pen5] Enkephalin (DPDPE), the first highly selective delta (δ)-opioid receptor agonist. We delve into the scientific context that necessitated its creation, stemming from the discovery of endogenous enkephalins and the burgeoning field of opioid receptor classification. This whitepaper provides a detailed account of the original synthesis of DPDPE, its pharmacological characterization, and the experimental protocols that established its hallmark selectivity. Furthermore, we explore the downstream signaling pathways activated by DPDPE and present key quantitative data in a comparative format to serve as a valuable resource for ongoing research and drug development in the opioid field.
Introduction: The Quest for Opioid Receptor Specificity
The mid-1970s marked a paradigm shift in neuropharmacology with the discovery of the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin.[1] This pivotal discovery unveiled the existence of an endogenous system for pain modulation and opened the door to understanding the complex pharmacology of opiates. It soon became apparent that the physiological effects of opioids were mediated by multiple receptor subtypes. Early research distinguished at least three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ).[2]
The native enkephalins, while groundbreaking, displayed limited receptor selectivity and were susceptible to rapid enzymatic degradation, hindering their therapeutic potential and utility as research tools. This created a pressing need for stable, receptor-selective ligands to dissect the distinct physiological roles of each opioid receptor subtype. The development of such tools was paramount to advancing the field and held the promise of creating analgesics with improved side-effect profiles. It was in this fervent scientific climate that [D-Pen2, D-Pen5] Enkephalin, or DPDPE, emerged as a landmark achievement. Developed in the early 1980s, DPDPE was the first synthetic opioid peptide to exhibit high potency and remarkable selectivity for the δ-opioid receptor.[3][4]
The Genesis of DPDPE: Synthesis and Structural Innovation
The design of DPDPE was a triumph of medicinal chemistry, ingeniously addressing the stability and selectivity limitations of natural enkephalins. The key innovation was the introduction of two D-penicillamine (Pen) residues at positions 2 and 5 of the enkephalin sequence and the formation of a disulfide bridge between them. This cyclization created a conformationally constrained 14-membered ring, which was found to be crucial for its high affinity and selectivity for the δ-opioid receptor.[5] The gem-dimethyl groups on the penicillamine (B1679230) residues also provided steric hindrance, contributing to its resistance to enzymatic degradation.[6]
Original Synthesis of DPDPE
The initial synthesis of DPDPE was reported by Mosberg, Hruby, and their colleagues in 1983 and published in the Proceedings of the National Academy of Sciences (PNAS).[4] The synthesis was achieved using solid-phase peptide synthesis techniques.
Experimental Protocol: Solid-Phase Synthesis of [D-Pen2, D-Pen5] Enkephalin
This protocol is based on the original methodology described by Mosberg et al. (1983).[4]
-
Resin Preparation: The synthesis is initiated on a chloromethylated polystyrene resin. The C-terminal amino acid, D-penicillamine (as Boc-D-Pen(S-p-methoxybenzyl)-OH), is esterified to the resin.
-
Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner using the solid-phase method. Each cycle of amino acid addition involves:
-
Deprotection: Removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Neutralization: Neutralization with a tertiary amine, such as diisopropylethylamine (DIEA).
-
Coupling: Coupling of the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-D-Pen(S-p-methoxybenzyl)-OH, and Boc-Tyr(O-2,6-dichlorobenzyl)-OH) using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.
-
-
Cleavage from Resin: Once the linear pentapeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) in the presence of a scavenger like anisole.
-
Cyclization via Disulfide Bond Formation: The linear, deprotected peptide is then subjected to oxidation to form the intramolecular disulfide bridge between the two D-penicillamine residues. This is typically achieved by dissolving the peptide in a dilute aqueous solution at a slightly alkaline pH and bubbling air through the solution or using an oxidizing agent like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).
-
Purification: The final cyclic peptide, DPDPE, is purified by gel filtration chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield a highly pure product.
-
Characterization: The structure and purity of the synthesized DPDPE are confirmed by amino acid analysis, mass spectrometry, and analytical HPLC.
Pharmacological Profile: Unveiling Delta-Receptor Selectivity
The pharmacological characterization of DPDPE was crucial in establishing it as a selective δ-opioid receptor agonist. This was primarily achieved through in vitro bioassays and radioligand binding studies.
In Vitro Bioassays: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD)
The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue preparations were the gold standard for differentiating opioid receptor activity at the time. The GPI is rich in μ-opioid receptors, while the MVD contains a high population of δ-opioid receptors.[7][8]
Experimental Protocol: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays [7][8][9]
-
Tissue Preparation:
-
GPI: A segment of the ileum from a guinea pig is isolated and mounted in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The longitudinal muscle with the attached myenteric plexus is prepared.
-
MVD: The vas deferens from a mouse is dissected and mounted in an organ bath with a similar physiological salt solution.
-
-
Stimulation and Recording: The tissues are electrically stimulated to induce contractions. The inhibitory effect of opioid agonists on these contractions is measured using an isotonic transducer and recorded.
-
Concentration-Response Curves: Cumulative concentration-response curves are generated for the test compound (DPDPE) and standard μ and δ agonists. The IC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined.
-
Selectivity Determination: The ratio of the IC₅₀ value in the GPI assay to the IC₅₀ value in the MVD assay provides a measure of the compound's selectivity for the δ-opioid receptor. A high GPI/MVD IC₅₀ ratio indicates high δ-selectivity.
DPDPE exhibited a significantly higher potency in the MVD assay compared to the GPI assay, demonstrating its profound selectivity for the δ-opioid receptor.[5]
Radioligand Binding Assays
Radioligand binding assays provided a direct measure of the affinity of DPDPE for different opioid receptor subtypes. These assays involve the use of radiolabeled ligands that are known to bind to specific opioid receptors.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods.[6][10]
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes, which are rich in opioid receptors.
-
Binding Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE or other selective δ-ligands for δ-receptors, and [³H]-U69,593 for κ-receptors) and varying concentrations of the unlabeled test compound (DPDPE).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification of Binding: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
These binding studies confirmed the high affinity and selectivity of DPDPE for the δ-opioid receptor.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC₅₀) of DPDPE in comparison to other key opioid ligands.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR Ki / DOR Ki) |
| DPDPE | 713[11] | 2.7[11] | >1500[11] | ~264 |
| DAMGO | ~0.5-2 | ~200-500 | ~1000-5000 | ~0.001-0.01 |
| Deltorphin II | ~50-100 | ~0.1-0.5 | >10000 | ~100-1000 |
| SNC80 | ~500-1000 | ~1-5 | >10000 | ~100-1000 |
| Morphine | ~1-5 | ~100-500 | ~100-500 | ~0.002-0.05 |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The values presented are representative ranges from the literature.
Table 2: Functional Potency in Isolated Tissue Bioassays (IC₅₀, nM)
| Compound | Guinea Pig Ileum (GPI; μ-activity) | Mouse Vas Deferens (MVD; δ-activity) | Selectivity Ratio (GPI IC₅₀ / MVD IC₅₀) |
| DPDPE | ~2000-4000 | ~1-5 | ~400-4000 |
| DAMGO | ~10-30 | ~1000-3000 | ~0.003-0.03 |
| Deltorphin II | ~1000-3000 | ~0.1-1 | ~1000-30000 |
| Morphine | ~50-100 | ~1000-3000 | ~0.01-0.1 |
Note: IC₅₀ values can vary between laboratories. The data presented illustrates the relative potencies and selectivities.
Signaling Pathways of DPDPE
DPDPE exerts its cellular effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by DPDPE involves the coupling to inhibitory G-proteins of the Gi/o family.[11][12]
G-Protein Coupled Signaling
Upon activation by DPDPE, the δ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: DPDPE has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[12] This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
β-Arrestin Recruitment
Like many GPCRs, agonist-bound δ-opioid receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The recruitment of β-arrestin plays a crucial role in:
-
Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a dampening of the signal.
-
Receptor Internalization: β-arrestins act as scaffold proteins, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Biased Signaling: β-arrestins can also initiate their own signaling cascades, independent of G-proteins. The degree to which an agonist promotes G-protein signaling versus β-arrestin signaling is known as "biased agonism." DPDPE is generally considered a relatively balanced or slightly G-protein-biased agonist at the δ-opioid receptor.[13]
Experimental Protocol: β-Arrestin Recruitment Assay
This is a generalized protocol for a common method to measure β-arrestin recruitment, such as a bioluminescence resonance energy transfer (BRET) or enzyme-fragment complementation assay.[14][15][16]
-
Cell Line: A stable cell line co-expressing the δ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein) is used.
-
Cell Culture and Plating: Cells are cultured under standard conditions and plated into a multi-well plate.
-
Ligand Stimulation: Cells are treated with varying concentrations of the test agonist (DPDPE).
-
Signal Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity.
-
In a BRET assay, the substrate for the luciferase is added, and the light emitted by the luciferase excites the fluorescent protein, which then emits light at a different wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is measured.
-
In an enzyme-fragment complementation assay, the two fragments of a reporter enzyme (e.g., β-galactosidase) come together and form a functional enzyme, which can then act on a substrate to produce a detectable signal (e.g., luminescence or color change).
-
-
Data Analysis: Concentration-response curves are generated, and the EC₅₀ value for β-arrestin recruitment is determined.
Visualizing the Discovery and Signaling of DPDPE
Logical Workflow of DPDPE Discovery and Characterization
DPDPE-Mediated Delta-Opioid Receptor Signaling Pathway
Conclusion
The discovery of [D-Pen2, D-Pen5] Enkephalin was a watershed moment in opioid pharmacology. It provided the scientific community with a powerful and selective tool to explore the physiological and pathological roles of the δ-opioid receptor. The innovative synthetic strategy employed in its creation laid the groundwork for the development of numerous other conformationally constrained peptide ligands. The detailed pharmacological characterization of DPDPE not only solidified the concept of opioid receptor subtypes but also paved the way for the development of new therapeutic agents targeting the δ-opioid system for the treatment of pain, mood disorders, and other neurological conditions. This technical guide serves as a comprehensive resource, encapsulating the history, synthesis, and pharmacology of DPDPE, and is intended to aid researchers in their continued exploration of the complex and fascinating world of opioid signaling.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic enkephalin analogues with exceptional potency and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Conformationally constrained cyclic enkephalin analogs with pronounced delta opioid receptor agonist selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subsensitivity to opioids is receptor-specific in isolated guinea pig ileum and mouse vas deferens after obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. revvity.com [revvity.com]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
